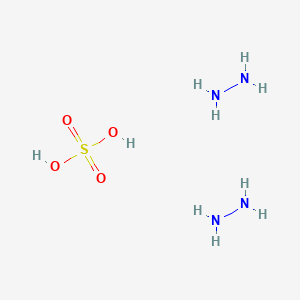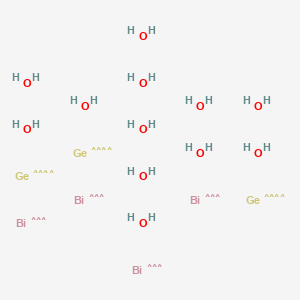
Ytterbium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium dichloride is a chemical compound with the molecular formula YbCl2. It is a rare earth metal halide that has gained attention in the scientific community for its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of ytterbium dichloride is not well understood. However, it is believed to interact with cellular proteins and enzymes, altering their function and leading to changes in cellular activity.
Biochemische Und Physiologische Effekte
Ytterbium dichloride has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of tumor cells and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ytterbium dichloride in lab experiments is its unique properties, such as its ability to act as a catalyst in organic synthesis. However, one limitation is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on ytterbium dichloride. One area of interest is its potential use in medical imaging and cancer treatment. Additionally, further research is needed to better understand its mechanism of action and to explore its potential use in other areas of science and technology.
Synthesemethoden
The synthesis of ytterbium dichloride can be achieved through several methods, including the reaction of ytterbium metal with hydrochloric acid, the reaction of ytterbium oxide with hydrochloric acid, and the reaction of ytterbium chloride with a reducing agent such as lithium aluminum hydride. The most common method for synthesizing ytterbium dichloride involves the reaction of ytterbium metal with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Ytterbium dichloride has a wide range of scientific research applications. It has been studied for its potential use in laser technology, as a catalyst in organic synthesis, and as a dopant in optical fibers. Additionally, ytterbium dichloride has been investigated for its potential use in medical imaging and cancer treatment.
Eigenschaften
CAS-Nummer |
13874-77-6 |
|---|---|
Produktname |
Ytterbium dichloride |
Molekularformel |
YbCl2 Cl2Y |
Molekulargewicht |
243.95 g/mol |
IUPAC-Name |
ytterbium(2+);dichloride |
InChI |
InChI=1S/2ClH.Yb/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
LINIOGPXIKIICR-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Yb+2] |
Kanonische SMILES |
[Cl-].[Cl-].[Yb+2] |
Andere CAS-Nummern |
13874-77-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















